molecular formula C26H24N4O B078938 Oil red O CAS No. 14288-70-1

Oil red O

Cat. No. B078938
CAS RN: 14288-70-1
M. Wt: 408.5 g/mol
InChI Key: HJAYEODIXUYVIC-LTFAAIOASA-N
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Description

Oil Red O (ORO) is a fat-soluble diazo dye used to stain neutral lipids, cholesteryl esters, and lipoproteins . It has been widely used for intracellular lipid staining and tissue staining due to its cellular permeability . Neutral fats, mainly triglycerides, can be stained with an orange-red tint .


Molecular Structure Analysis

The IUPAC name for Oil Red O is 1-(2,5-dimethyl-4-(2,5-dimethylphenyl)phenyldiazenyl)azonaphthalen-2-ol . Its chemical formula is C26H24N4O .


Physical And Chemical Properties Analysis

Oil Red O appears as a red powder with an absorbance maximum at 518 nanometers . It is soluble in various organic solvents including benzene, chloroform, acetic acid, ether, ethanol, acetone, petroleum ether, non-volatile oil, hot glycerol, volatile oil, but insoluble in water .

Scientific Research Applications

  • Fingerprint Development : Oil Red O is utilized in forensic science for developing fingerprints on paper surfaces. It is particularly effective in revealing latent fingerprints containing grease or oil. It has been shown to have advantages over physical developer methods in certain aspects, such as solution preparation and operational aspects (Wang Ming-cha, 2015).

  • Cytologic Diagnosis in Veterinary Medicine : In veterinary medicine, Oil Red O is used for the cytologic diagnosis of canine liposarcoma. It aids in differentiating liposarcomas from other types of sarcoma by staining cytoplasmic vacuoles for lipid (C. Masserdotti et al., 2006).

  • Detection of Double Stranded DNA : Surprisingly, Oil Red O has been found to be a potential fluorescent probe for detecting double-stranded DNA (dsDNA). It exhibits fluorescence upon interaction with dsDNA, which could be utilized in molecular biology research (Yang Liu & Zhijun Chen, 2019).

  • Application in Spinal Cord Injury Research : In studies of spinal cord injury (SCI) in rats, Oil Red O staining has been used to label myelin sheath and distinguish between white and grey matter. This method helps in understanding the lipid changes post-SCI (Duo Zhang et al., 2015).

  • Adipocyte Differentiation Assessment : In cell culture studies, Oil Red O staining is a key tool for quantitatively assessing adipocyte differentiation. This method allows for the evaluation of the degree of differentiation by staining intracytoplasmic lipids (Nils A Kraus et al., 2016).

  • Cytopathology : Oil Red O staining is employed in cytopathology to identify lipid deposits in various tissues and cells. It's particularly used to detect lipid-laden alveolar macrophages in respiratory specimens, aiding in the diagnosis of conditions like pulmonary aspiration or lipoid pneumonia (Yinong Wang et al., 2011).

Safety And Hazards

Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation . Isopropanol, which is commonly used in the preparation of Oil Red O, is volatile and harmful to the human body .

Future Directions

An optimized method for Oil Red O staining with the salicylic acid ethanol solution has been reported . This method, which uses a solution containing 50% ethanol and 5%-10% salicylic acid for the preparation of Oil Red O solution, has a better staining effect on lipid staining in cells and tissues, with a clean background and short dyeing time . This Oil Red O solution is non-toxic, convenient to prepare, and can be stored for a long time .

properties

IUPAC Name

1-[[4-[(2,5-dimethylphenyl)diazenyl]-2,5-dimethylphenyl]diazenyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O/c1-16-9-10-17(2)22(13-16)27-28-23-14-19(4)24(15-18(23)3)29-30-26-21-8-6-5-7-20(21)11-12-25(26)31/h5-15,31H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGIHFRTRXVWOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N=NC2=C(C=C(C(=C2)C)N=NC3=C(C=CC4=CC=CC=C43)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301039601
Record name 2-Naphthalenol, 1-[2-[4-[2-(2,5-dimethylphenyl)diazenyl]-2,5-dimethylphenyl]diazenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301039601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethyl-4-(2,5-dimethylphenylazo)phenylazo)-2-naphthol

CAS RN

14288-70-1, 1320-06-5
Record name 1-[2-[4-[2-(2,5-Dimethylphenyl)diazenyl]-2,5-dimethylphenyl]diazenyl]-2-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14288-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,5-Dimethyl-4-(2,5-dimethylphenylazo)phenylazo)-2-naphthol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014288701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenol, 1-[2-[4-[2-(2,5-dimethylphenyl)diazenyl]-2,5-dimethylphenyl]diazenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301039601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2,5-dimethyl-4-(2,5-dimethylphenylazo)phenylazo]-2-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.720
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-[[4-[(dimethylphenyl)azo]dimethylphenyl]azo]-2-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.906
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
201,000
Citations
A Mehlem, CE Hagberg, L Muhl, U Eriksson… - Nature protocols, 2013 - nature.com
… Here we present a protocol that detects neutral lipids and lipid droplet (LD) morphology by oil red O (ORO) staining of sections from frozen tissues. The method allows for easy …
Number of citations: 770 www.nature.com
R Koopman, G Schaart, MK Hesselink - Histochemistry and cell biology, 2001 - Springer
… foundation to use oil red O to quantitatively study IMTG. Combining conventional oil red O with other (… Three different oil red O staining protocols were used in the present study. Initially, …
Number of citations: 519 link.springer.com
JL Ramírez-Zacarías, F Castro-Munozledo… - Histochemistry, 1992 - Springer
… The results show that Oil red O specifically stains triglycerides and cholesteryl … Oil red O extraction and triglyceride content of fat cells (Fig. 4), we attempted to show whether Oil red O …
Number of citations: 205 link.springer.com
W Escorcia, DL Ruter, J Nhan, SP Curran - JoVE (Journal of Visualized …, 2018 - jove.com
… Oil red O is a lysochrome, fat-soluble dye used to stain triglycerides and lipoproteins. It is … elegans stained with oil red O show red lipid droplets that stand out against the animal's …
Number of citations: 115 www.jove.com
S Xu, Y Huang, Y Xie, T Lan, K Le, J Chen, S Chen… - Cytotechnology, 2010 - Springer
… Detection of foam cell formation is conventionally practiced by Oil Red O (ORO) staining of lipid-laden macrophages. Other methods include 1,1′-dioctadecyl-3,3,3′3′-tetra-…
Number of citations: 166 link.springer.com
AD Kinkel, ME Fernyhough, DL Helterline, JL Vierck… - Cytotechnology, 2004 - Springer
Bovine adipofibroblasts, 3T3-L1 cells, L-6 myogenic cells, and sheep satellite cells were allowed to proliferate for 48 h. Oil red-O (ORO) was dissolved in three different solvents …
Number of citations: 115 link.springer.com
SD Fowler, P Greenspan - Journal of histochemistry & …, 1985 - journals.sagepub.com
… obtained with that produced by oil red O, a commonly used … oil red O. In contrast, Nile red staining of rabbit aortic atheroma revealed ubiquitous lipid deposits not observed with oil red O …
Number of citations: 523 journals.sagepub.com
M Honig, J Yoak - Journal of Forensic Identification, 2016 - search.proquest.com
Recently, Oil Red O (ORO) has been used to stain the fatty or lipid portions of latent print residue on porous items and porous items that have been wet. Currently for porous items, the …
Number of citations: 11 search.proquest.com
MJ Deutsch, SC Schriever, AA Roscher… - Analytical …, 2014 - Elsevier
… Oil Red O-stained cell images were thresholded for the lipid droplet signal using the freely available imaging software ImageJ. Watershed algorithms allowed analyzing the area of each …
Number of citations: 123 www.sciencedirect.com
JJ Nunnari, T Zand, I Joris, G Majno - Experimental and molecular …, 1989 - Elsevier
A technique is described which provides morphologic and quantitative data on the amount of oil red O (ORO) staining in thoracic aortas of rats fed a high cholesterol diet. Samples are …
Number of citations: 95 www.sciencedirect.com

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